



Application Notes and Protocols: TRPV4 Antagonist 3

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of **TRPV4** antagonist 3 (CAS: 2681273-35-6), a potent and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.

Introduction

TRPV4 antagonist 3 is a novel compound identified as a potent inhibitor of the TRPV4 ion channel.[1][2][3][4] The TRPV4 channel is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. It is implicated in a wide range of physiological and pathophysiological processes, making it a key target for drug discovery in areas such as pain, inflammation, and cardiovascular disease.

Product Information



Property	Value	Reference
Product Name	TRPV4 antagonist 3	N/A
CAS Number	2681273-35-6	N/A
Molecular Formula	C20H18F4N4O3S	[5]
Molecular Weight	470.44 g/mol	[5]
Potency (pIC ₅₀)	8.4	[1][2][3][4][6]
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C	[5]

Applications

TRPV4 antagonist 3 can be used in a variety of research applications to investigate the role of the TRPV4 channel in:

- Pain and Inflammation: Studying the involvement of TRPV4 in neuropathic and inflammatory pain models.
- Cardiovascular Research: Investigating the role of TRPV4 in conditions such as pulmonary edema and heart failure.
- Respiratory Research: Exploring the function of TRPV4 in lung injury and asthma.
- Cell Signaling: Elucidating the downstream signaling pathways activated by TRPV4.

Experimental ProtocolsIn Vitro Calcium Influx Assay

This protocol describes a method to determine the inhibitory activity of **TRPV4 antagonist 3** on TRPV4 channels using a cell-based calcium influx assay.

Materials:

HEK293 cells stably expressing human TRPV4 (or other suitable cell line)



- TRPV4 antagonist 3
- TRPV4 agonist (e.g., GSK1016790A)
- Fluo-4 AM calcium indicator
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- 96-well black, clear-bottom plates

Procedure:

- Cell Plating: Seed the HEK293-hTRPV4 cells into 96-well plates at a density of 50,000 cells/well and culture overnight.
- · Dye Loading:
 - $\circ\,$ Prepare a loading buffer containing Fluo-4 AM (2 $\mu\text{M})$ and Pluronic F-127 (0.02%) in HBSS.
 - $\circ\,$ Remove the culture medium from the cells and add 100 μL of the loading buffer to each well.
 - Incubate the plate at 37°C for 60 minutes in the dark.
- Compound Addition:
 - Prepare serial dilutions of TRPV4 antagonist 3 in HBSS.
 - Wash the cells twice with HBSS.
 - Add 100 μL of the diluted antagonist to the respective wells and incubate for 15-30 minutes at room temperature.
- Agonist Stimulation and Measurement:



- Prepare the TRPV4 agonist GSK1016790A at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
- Record the baseline fluorescence for 10-20 seconds.
- Add the TRPV4 agonist to all wells and continue recording the fluorescence intensity for 2-5 minutes.
- Data Analysis:
 - Calculate the percentage inhibition of the agonist-induced calcium influx by TRPV4 antagonist 3.
 - Plot the percentage inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Model of Pulmonary Edema

This protocol is a representative example of how **TRPV4 antagonist 3** could be evaluated in an in vivo model of pulmonary edema. Specific details should be optimized for the chosen animal model and experimental setup.

Materials:

- Male Sprague-Dawley rats (or other suitable animal model)
- TRPV4 antagonist 3
- Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)
- TRPV4 agonist (e.g., GSK1016790A) or a surgical model to induce heart failure
- Anesthesia
- Equipment for measuring lung wet-to-dry weight ratio

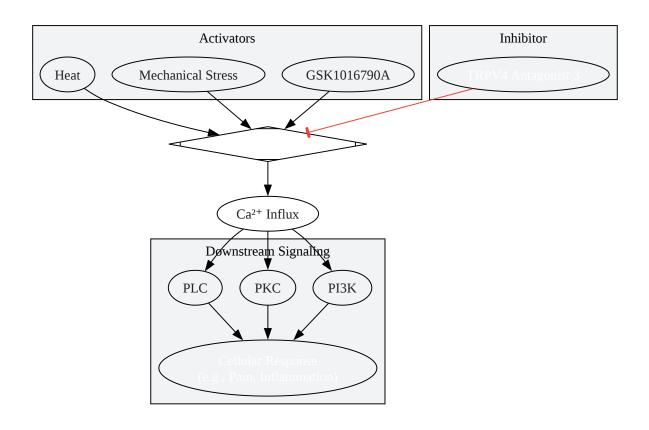
Procedure:



- Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
- Compound Administration:
 - Prepare a solution or suspension of TRPV4 antagonist 3 in the vehicle.
 - Administer the antagonist to the animals via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before inducing pulmonary edema. A vehicle control group should be included.
- Induction of Pulmonary Edema:
 - Induce pulmonary edema by administering a TRPV4 agonist or by a surgical procedure that mimics heart failure.
- · Assessment of Pulmonary Edema:
 - At a specified time point after induction, euthanize the animals.
 - Excise the lungs and weigh them to obtain the wet weight.
 - Dry the lungs in an oven at 60°C for 48 hours and weigh them again to obtain the dry weight.
 - Calculate the lung wet-to-dry weight ratio as an indicator of pulmonary edema.
- Data Analysis:
 - Compare the lung wet-to-dry weight ratios between the vehicle-treated and antagonisttreated groups using appropriate statistical tests (e.g., t-test, ANOVA).

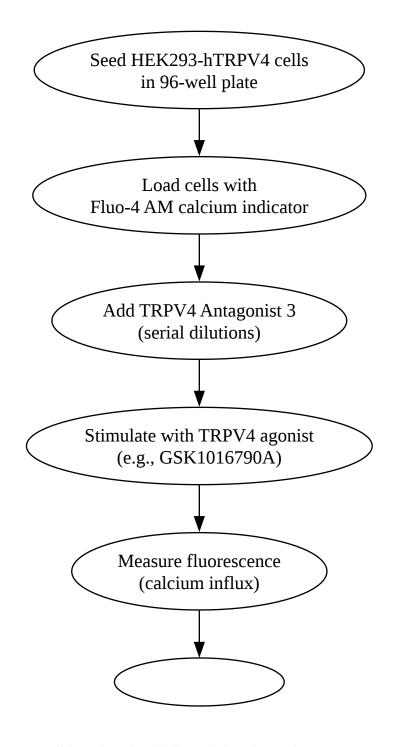
Signaling Pathways and Workflows





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